Akuammiline

説明

特性

IUPAC Name |

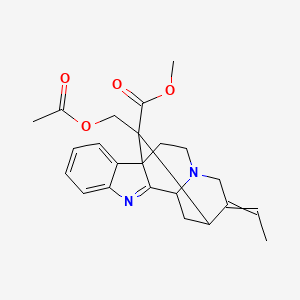

methyl 18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-4-15-12-25-10-9-22-16-7-5-6-8-18(16)24-20(22)19(25)11-17(15)23(22,21(27)28-3)13-29-14(2)26/h4-8,17,19H,9-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHALCZZZWCCLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2CCC34C5=CC=CC=C5N=C3C2CC1C4(COC(=O)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Botanical Treasury of Akuammiline Alkaloids: A Technical Guide to Their Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of Akuammiline alkaloids, a class of monoterpenoid indole (B1671886) alkaloids with significant pharmacological interest. This document details the primary plant species in which these compounds are found, presents quantitative data on their abundance, outlines detailed experimental protocols for their extraction and isolation, and illustrates their biosynthetic origins.

Principal Natural Sources of this compound Alkaloids

This compound alkaloids are predominantly found within the Apocynaceae plant family, a diverse group of flowering plants. Three key genera are particularly noteworthy for their rich content of these complex molecules: Picralima, Alstonia, and Vinca.

-

Picralima nitida (Akuamma Tree): Native to tropical West and Central Africa, the seeds of Picralima nitida are a prominent source of various this compound alkaloids.[1] Traditionally, the seeds have been used in indigenous medicine for their analgesic, antipyretic, and anti-inflammatory properties.[1]

-

Alstonia scholaris (Devil's Tree): This large evergreen tree, native to the Indian subcontinent and Southeast Asia, is another significant source of this compound alkaloids. Different parts of the plant, including the leaves and bark, have been found to contain a variety of these compounds.[2][3]

-

Vinca minor (Lesser Periwinkle): A perennial vine native to central and southern Europe, Vinca minor is well-known for producing a wide array of indole alkaloids, including several belonging to the this compound subclass.[4][5]

Quantitative Analysis of this compound Alkaloids in Natural Sources

The concentration of this compound alkaloids can vary significantly depending on the plant species, the specific part of the plant, geographical location, and season. The following table summarizes the quantitative data available for key this compound alkaloids in their primary natural sources.

| Plant Species | Plant Part | Alkaloid | Concentration (% of dry weight or mg/100g d.w.) | Reference |

| Picralima nitida | Seeds | Akuammine | >0.5% | [6] |

| Total Alkaloids | 6% - 7.6% | [4] | ||

| Alstonia scholaris | Leaves | Total Alkaloids | 3.61% | [7] |

| Trunk Bark | Echitamine, Akuammicine N-Oxide, etc. | Present (Specific % not provided) | [2][8] | |

| Fruit | Picrinine, Picralinal, Akuammidine, etc. | Highest concentration among tested parts | [2] | |

| Vinca minor | Leaves | Vincamine | 0.057% | [5] |

| Leaves | Vincamine | 2.459 ± 0.035 mg/100 g d.w. | [9] | |

| Stems | 1,2-dehydroaspidospermidine | 1.635 mg/100 g d.w. | [9] | |

| Leaves | Eburnamonine | 0.803 mg/100 g d.w. | [9] |

Experimental Protocols: Extraction and Isolation of this compound Alkaloids

The isolation of pure this compound alkaloids from their natural sources is a critical step for their pharmacological investigation. The following protocols provide detailed methodologies for their extraction and purification, with a focus on pH-zone-refining countercurrent chromatography (CCC), a highly effective technique for separating these compounds.

General Extraction of Total Alkaloids from Plant Material

This protocol describes a general method for the initial extraction of total alkaloids from dried and powdered plant material.

Materials:

-

Dried and powdered plant material (e.g., Picralima nitida seeds, Alstonia scholaris leaves or bark)

-

Methanol (B129727) (HPLC grade)

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (B78521) (NaOH), 1 M

-

Dichloromethane (DCM)

-

Rotary evaporator

-

Separatory funnel

-

pH meter

Procedure:

-

Macerate 100 g of the dried, powdered plant material in 500 mL of methanol for 48 hours at room temperature with occasional stirring.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

Resuspend the crude extract in 200 mL of 1 M HCl.

-

Wash the acidic solution three times with 100 mL of DCM in a separatory funnel to remove non-alkaloidal compounds. Discard the organic layers.

-

Adjust the pH of the aqueous layer to approximately 10 with 1 M NaOH.

-

Extract the alkaline solution three times with 150 mL of DCM.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the DCM extract under reduced pressure to yield the total alkaloid fraction.

Isolation of Specific this compound Alkaloids using pH-Zone-Refining Countercurrent Chromatography (CCC)

This advanced chromatographic technique is particularly effective for the separation of alkaloids from complex mixtures.[10][11]

Instrumentation:

-

High-performance countercurrent chromatograph

Reagents and Solvents:

-

Two-phase solvent system: A common system for this compound alkaloids is composed of tert-butyl methyl ether (MTBE), acetonitrile, and water (e.g., in a 2:2:3 v/v ratio).[10]

-

Retainer (added to the stationary phase): A basic compound, such as triethylamine (B128534) (TEA).[12]

-

Eluter (added to the mobile phase): An acidic compound, such as hydrochloric acid (HCl).[12]

Procedure:

-

Solvent System Preparation: Prepare the two-phase solvent system by thoroughly mixing the components in a separatory funnel and allowing the layers to separate.

-

Stationary and Mobile Phase Preparation: Add the retainer (e.g., TEA) to the organic (upper) phase, which will serve as the stationary phase. Add the eluter (e.g., HCl) to the aqueous (lower) phase, which will serve as the mobile phase.

-

Column Preparation: Fill the CCC column with the stationary phase.

-

Sample Injection: Dissolve the total alkaloid extract in a small volume of the stationary phase and inject it into the column.

-

Elution: Pump the mobile phase through the column at a constant flow rate. The alkaloids will partition between the two phases and separate based on their pKa values and hydrophobicity.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Isolation and Purification: Combine the fractions containing the desired pure alkaloids and concentrate them to dryness. Further purification can be achieved by recrystallization if necessary.

Biosynthesis of this compound Alkaloids

The biosynthesis of this compound alkaloids, like other monoterpenoid indole alkaloids, originates from the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine. A key intermediate in the formation of the this compound scaffold is geissoschizine.[13][14] The following diagram illustrates the pivotal steps in the biosynthetic pathway leading to the core this compound structure.

Caption: Biosynthetic pathway of this compound alkaloids from primary precursors.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate a typical experimental workflow for the isolation and characterization of this compound alkaloids and a logical diagram of their biosynthetic origin.

Experimental Workflow

Caption: A typical experimental workflow for isolating this compound alkaloids.

This guide provides a foundational understanding of the natural sources of this compound alkaloids, equipping researchers with the necessary information for their continued exploration and potential therapeutic development. The provided protocols and biosynthetic insights serve as a valuable resource for navigating the complexities of these fascinating natural products.

References

- 1. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of Tissue Specific Distribution and Seasonal Variation of Alkaloids in Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Alkaloids from leaves and bark of Alstonia scholaris in the Philippine" by Tatsuo Yamauchi, Fumiko Abe et al. [archium.ateneo.edu]

- 4. Identifying Genes Involved in Alkaloid Biosynthesis in Vinca minor through Transcriptomics and Gene Co-Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytochemical Investigation of Vinca minor Cultivated in Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Picrinine N-Methyltransferase Belongs to a New Family of γ-Tocopherol-Like Methyltransferases Found in Medicinal Plants That Make Biologically Active Monoterpenoid Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpbs.com [ijpbs.com]

- 8. New indole alkaloids from the bark of Alstonia scholaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of Active Ingredients, Mineral Composition and Antioxidant Properties of Hydroalcoholic Macerates of Vinca minor L. Plant from the Dobrogea Area - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pH-zone-refining countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LC/MS Guided Isolation of Alkaloids from Lotus Leaves by pH-Zone-Refining Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Akuammiline (B1256633)

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, a prominent member of the monoterpenoid indole (B1671886) alkaloid family. This compound and its congeners are known for their complex, cage-like architecture and a wide range of biological activities, which have made them significant targets in natural product synthesis and medicinal chemistry.[1][2]

Core Chemical Structure

This compound is a structurally intricate natural product with the molecular formula C₂₃H₂₆N₂O₄.[3] Its core is a highly fused, pentacyclic scaffold that presents a significant synthetic challenge.[1][2] This rigid, three-dimensional framework is a defining characteristic of the this compound class of alkaloids.[2][4] The fundamental structure consists of an indole nucleus integrated into a complex, bridged ring system.[1] The IUPAC name for this compound is methyl (1S,10S,12S,13E)-18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.0¹,⁹.0²,⁷.0¹⁰,¹⁵]octadeca-2,4,6,8-tetraene-18-carboxylate.[3]

The biosynthesis of this compound alkaloids is understood to originate from the central precursor strictosidine, which, after deglycosylation, undergoes a series of complex cyclizations and rearrangements.[5] Specifically, the key intermediate 19E-geissoschizine is transformed through an oxidative cyclization involving a C7–C16 bond formation to create the characteristic this compound skeleton.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₆N₂O₄ | [3] |

| Molecular Weight | 394.5 g/mol | [3] |

| Exact Mass | 394.18925731 Da | [3] |

| XLogP3 | 1.5 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 4 | [3] |

Stereochemistry

The stereochemistry of this compound is complex, featuring multiple contiguous stereocenters that define its unique three-dimensional shape. The absolute configuration of these centers is crucial for its biological activity. The compact, cage-like structure results from the specific spatial arrangement of its constituent rings.[4] For instance, the central methanoquinolizidine system, a feature in some related alkaloids, is composed of two rings in a boat conformation, a direct consequence of the C7-C16 bond that is a signature of this alkaloid class.[4]

The stereochemical diversity within the this compound family is notable, particularly at the C16 position.[6][7] Enzymatic processes during biosynthesis, including the actions of sarpagan bridge enzymes (SBEs) and rhazimal synthases (RHS), as well as downstream enzymes, can lead to epimerization at this center, generating a variety of stereoisomers in different plant species.[6][8]

Experimental Protocols for Structural Elucidation

The definitive structure and stereochemistry of this compound and its analogues have been established through a combination of spectroscopic techniques and total synthesis.

3.1 Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1D (¹H and ¹³C) and 2D NMR (COSY, HMBC, NOESY) spectroscopy are primary tools for elucidating the complex carbon framework and relative stereochemistry of this compound alkaloids.[1][9] NOESY experiments, in particular, are critical for determining the spatial proximity of protons, which helps to define the molecule's three-dimensional conformation.[2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.[1] Fragmentation patterns observed in tandem MS experiments can provide additional structural information.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and, crucially, the absolute stereochemistry of a chiral molecule.[10] While a crystal structure for this compound itself may not be readily available in public databases, the structures of closely related synthetic intermediates have been confirmed by this method, solidifying the stereochemical assignments for the entire class.[11][12]

3.2 Total Synthesis

The total synthesis of this compound alkaloids has been a significant area of research, with multiple research groups reporting successful routes.[11][13][14] These synthetic achievements serve as the ultimate confirmation of the proposed structure. Key strategies often involve the stereoselective construction of the azabicyclo[3.3.1]nonane core and the intricate formation of the final cage-like structure.[14]

Biosynthetic Pathway Relationship

The this compound alkaloids are part of the larger family of monoterpenoid indole alkaloids, all of which derive from the coupling of tryptamine (B22526) and secologanin (B1681713) to form strictosidine.[4] The diversification into different structural classes, including the sarpagan and this compound types, occurs through the action of specific cytochrome P450 enzymes on the intermediate geissoschizine.[5][6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C23H26N2O4 | CID 16058537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Stereochemical insights into sarpagan and this compound alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereochemical insights into sarpagan and this compound alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Asymmetric Total Syntheses of the this compound Alkaloids (-)-Strictamine and (-)-Rhazinoline [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. High resolution 1H NMR spectroscopic studies of the metabolism and excretion of ampicillin in rats and amoxycillin in rats and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Enantioselective Total Syntheses of this compound Alkaloids (+)-Strictamine, (−)-2(S)-Cathafoline, and (−)-Aspidophylline A - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Formal total synthesis of the this compound alkaloid (+)-strictamine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Pharmacological Properties of Picralima nitida Extracts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picralima nitida, a plant native to West Africa, has a long history of use in traditional medicine for a variety of ailments, including pain, fever, malaria, and gastrointestinal disorders.[1][2] Modern scientific investigation has sought to validate these traditional uses by exploring the rich phytochemical landscape of the plant, particularly its seeds, which are abundant in indole (B1671886) alkaloids.[3][4] This technical guide provides an in-depth overview of the pharmacological properties of Picralima nitida extracts and its isolated constituents. It summarizes key quantitative data, details the experimental protocols used in prominent studies, and visualizes the underlying mechanisms and experimental workflows. The primary focus is on the analgesic, anti-inflammatory, antimicrobial, and antidiabetic activities of P. nitida, offering a valuable resource for researchers and professionals in drug discovery and development.

Analgesic and Anti-inflammatory Properties

The analgesic and anti-inflammatory effects of Picralima nitida are among its most well-documented pharmacological properties, largely attributed to its alkaloid content.[5][6] These compounds have been shown to interact with the endogenous opioid system, providing a mechanistic basis for their pain-relieving effects.[3][7]

Quantitative Data: Analgesic and Anti-inflammatory Activity

| Compound/Extract | Assay | Model | Dose/Concentration | Result | Reference |

| Pseudo-akuammigine | Analgesic | Rat tail flick | ED50: 10 µM | 3.5 times less potent than morphine | [8] |

| Pseudo-akuammigine | Anti-inflammatory | Carrageenan-induced rat paw edema | 1.0, 5.0, 50 mg/kg p.o. | Dose-dependent inhibition of paw swelling | [8] |

| Methanolic fruit extract | Anti-inflammatory | Carrageenan-induced rat paw edema | IC50: 102 mg/kg i.p. | 72.2% inhibition at 300 mg/kg | [5] |

| Aqueous seed extract | Anti-inflammatory | Carrageenan-induced rat paw edema | 300 mg/kg | 78% inhibition of inflammation at 4th hour | [9] |

| Stem bark methanol (B129727) extract | Anti-inflammatory | Carrageenan-induced paw edema | 100, 200, 400 mg/kg | Significant dose-dependent reduction in paw edema | [10] |

| Stem bark methanol extract | Anti-inflammatory | Egg albumin-induced paw edema | 100, 200, 400 mg/kg | Significant dose-dependent reduction in paw edema | [10] |

Experimental Protocols

This widely used model assesses the anti-inflammatory activity of a substance.

-

Animals: Wistar rats are typically used.

-

Procedure:

-

Animals are divided into control, standard, and test groups.

-

The test extract or standard drug (e.g., indomethacin, diclofenac) is administered orally or intraperitoneally.[5][8][10]

-

After a set period (e.g., 1 hour), a sub-plantar injection of 1% carrageenan is administered to the right hind paw of each rat to induce localized inflammation and edema.[9]

-

Paw volume is measured at various time points (e.g., hourly for 6 hours) using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

-

This method is used to evaluate the central analgesic activity of a compound.

-

Animals: Rats are used for this assay.

-

Procedure:

-

The basal reaction time of each rat to a thermal stimulus (e.g., a beam of light) applied to its tail is recorded.

-

The test substance, a standard analgesic (e.g., morphine), or a vehicle is administered.

-

The reaction time (tail flick latency) is measured again at predetermined intervals.

-

An increase in the tail flick latency indicates an analgesic effect. The effect of opioid antagonists like naloxone (B1662785) can also be assessed to determine the involvement of opioid receptors.[8]

-

Signaling Pathways and Experimental Workflows

The analgesic effects of several Picralima nitida alkaloids are mediated through their interaction with opioid receptors.[3][7]

Caption: Opioid receptor signaling pathway for P. nitida alkaloids.

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Antimicrobial Properties

Extracts from various parts of Picralima nitida have demonstrated a broad spectrum of antimicrobial activity against bacteria and fungi, justifying its traditional use in treating infections.[11][12]

Quantitative Data: Antimicrobial Activity

| Extract/Fraction | Microorganism | Assay | Result | Reference |

| Ethanolic seed extract | Staphylococcus aureus | Agar (B569324) well diffusion | 11-19 mm zone of inhibition | [13] |

| Methanolic seed extract | Staphylococcus aureus | Agar well diffusion | 11-19 mm zone of inhibition | [13] |

| Chloroform fraction of seed extract | Staphylococcus aureus | MIC | 1.5625 mg/ml | [11] |

| Chloroform fraction of seed extract | Staphylococcus aureus | MBC | 3.125 mg/ml | [11] |

| Chloroform fraction of seed extract | Candida albicans | MIC | 12.5 mg/ml | [11] |

| Basic fraction of stem bark extract | Staphylococcus aureus | MIC | Similar to Ampicillin | [12] |

| Basic fraction of stem bark extract | Aspergillus flavus | MIC | Lower than Tiaconazole | [12] |

| Basic fraction of stem bark extract | Aspergillus niger | MIC | Lower than Tiaconazole | [12] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Experimental Protocol: Agar Well Diffusion Method

This method is commonly used to evaluate the antimicrobial activity of plant extracts.

-

Materials: Nutrient agar plates, sterile cork borer, microbial cultures, and plant extracts.

-

Procedure:

-

Prepare and sterilize the nutrient agar medium and pour it into sterile petri dishes.

-

Once the agar solidifies, uniformly spread a standardized inoculum of the test microorganism over the surface.

-

Create wells in the agar using a sterile cork borer.

-

Add a known concentration of the plant extract or fraction into the wells. A control well with the solvent and a standard antibiotic well are also prepared.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone indicates greater antimicrobial activity.[11]

-

Caption: Experimental workflow for the agar well diffusion assay.

Antidiabetic Properties

Several studies have highlighted the potential of Picralima nitida extracts in managing diabetes mellitus, demonstrating hypoglycemic and antioxidant effects.[14][15]

Quantitative Data: Antidiabetic Activity

| Extract | Assay | Model | Dose | Result | Reference |

| Aqueous seed extract | Hypoglycemic | Alloxan-induced diabetic rabbits | 648 mg/kg | 75.5% reduction in blood sugar at 6 hours | [16] |

| Methanolic leaf extract | Antidiabetic | Streptozotocin-induced diabetic mice | 300 mg/kg | 38.48% reduction in glycemia | [17] |

| Hydroethanolic leaf extract | Antioxidant (DPPH) | In vitro | IC50: 0.24 mg/ml | Potent free radical scavenging activity | [17] |

| Methanolic seed extract | α-amylase inhibition | In vitro | - | Effective inhibition | [15] |

| Methanolic seed extract | α-glucosidase inhibition | In vitro | - | Effective inhibition | [15] |

Experimental Protocol: Alloxan-Induced Diabetic Rabbit Model

This model is used to induce diabetes in experimental animals to test the efficacy of antidiabetic agents.

-

Animals: Rabbits are commonly used.

-

Procedure:

-

Induce diabetes by administering a single intraperitoneal injection of alloxan (B1665706) (e.g., 80 mg/kg body weight).[16]

-

After a few days, confirm hyperglycemia by measuring fasting blood glucose levels.

-

Divide the diabetic animals into groups: control (vehicle), standard (e.g., tolbutamide), and test (different doses of P. nitida extract).

-

Administer the respective treatments orally.

-

Collect blood samples at various time intervals (e.g., 0, 1, 3, 6 hours) to measure blood glucose levels.

-

Calculate the percentage reduction in blood glucose to determine the hypoglycemic effect.[16]

-

Toxicology and Safety Profile

While Picralima nitida exhibits significant therapeutic potential, it is crucial to assess its safety. Toxicological studies have been conducted to determine the LD50 and potential organ-specific toxicity.

Quantitative Data: Toxicology

| Extract | Model | Route | LD50 | Observation | Reference |

| Aqueous seed extract | Mice | Intraperitoneal | 1601.2 ± 60.5 mg/kg | - | [16] |

| Aqueous seed extract | Mice | Oral | ≥ 2000 mg/kg | Considered safe | [18] |

| 80% Ethanolic seed extract | Mice | Oral | ≥ 2000 mg/kg | Some histopathological changes at high doses | [18] |

| Aqueous seed extract | Rats | Oral (14 days) | - | Mild and selective liver toxicity at 100, 200, 400 mg/kg | [19] |

Experimental Protocol: Acute Oral Toxicity (OECD 423)

This protocol is a stepwise procedure to determine the acute oral toxicity of a substance.

-

Animals: Typically female mice or rats are used.[18]

-

Procedure:

-

A single animal is dosed at a starting dose level (e.g., 300 mg/kg).

-

If the animal survives, two more animals are dosed at the same level.

-

If all animals survive, the dose is increased to the next level (e.g., 2000 mg/kg) and the process is repeated.

-

The animals are observed for 14 days for signs of toxicity and mortality.[18]

-

The LD50 is determined based on the dose at which mortality is observed. At the end of the study, histopathological analysis of vital organs may be performed.[18][19]

-

Conclusion

Picralima nitida is a plant with a diverse and potent pharmacological profile. Its extracts and isolated alkaloids, particularly those from the seeds, have demonstrated significant analgesic, anti-inflammatory, antimicrobial, and antidiabetic properties. The primary mechanism for its analgesic effects appears to be the modulation of opioid receptors. While generally considered safe at therapeutic doses, some studies indicate potential for mild liver toxicity with prolonged use at high concentrations. The comprehensive data presented in this guide underscore the importance of Picralima nitida as a source for novel therapeutic agents and provide a solid foundation for future research and development in this area. Further investigation into the specific mechanisms of action of its various constituents and comprehensive clinical trials are warranted to fully realize its therapeutic potential.

References

- 1. africaresearchconnects.com [africaresearchconnects.com]

- 2. Picralima - Wikipedia [en.wikipedia.org]

- 3. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Akuammine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Medicinal uses, phytochemistry and pharmacology of Picralima nitida (Apocynaceae) in tropical diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journalejmp.com [journalejmp.com]

- 10. journalejmp.com [journalejmp.com]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of the antimicrobial property of the stem bark of Picralima nitida (Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antioxidant and antidiabetic profiles of two African medicinal plants: Picralima nitida (Apocynaceae) and Sonchus oleraceus (Asteraceae) | Semantic Scholar [semanticscholar.org]

- 15. academicjournals.org [academicjournals.org]

- 16. informaticsjournals.co.in [informaticsjournals.co.in]

- 17. Antioxidant and antidiabetic profiles of two African medicinal plants: Picralima nitida (Apocynaceae) and Sonchus oleraceus (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. web.citius.technology [web.citius.technology]

The Pharmacological Potential of Akuammiline-Containing Plants: A Technical Guide to Traditional Uses and Modern Research

A Whitepaper for Researchers and Drug Development Professionals

The exploration of ethnobotanical practices has long served as a crucial starting point for modern drug discovery. Within the rich biodiversity of traditional medicine, plants containing akuammiline (B1256633) and related indole (B1671886) alkaloids have emerged as a focal point for research due to their significant physiological effects. This technical guide provides an in-depth analysis of the traditional medicinal uses of these plants, with a primary focus on Picralima nitida (Akuamma) and Alstonia boonei. It further delves into the experimental protocols used to validate these traditional claims and elucidates the underlying molecular mechanisms of action, offering a comprehensive resource for scientists and drug development professionals.

Traditional Medicinal Applications

Plants containing this compound and its structural analogs have a long and storied history of use in traditional medicine, particularly in West Africa. The primary sources of these alkaloids are the seeds of Picralima nitida and the bark, leaves, and roots of Alstonia boonei.

Picralima nitida (Akuamma)

The seeds of the Picralima nitida tree, commonly known as Akuamma seeds, are a cornerstone of traditional medicine in countries such as Ghana, Nigeria, and the Ivory Coast.[1][2] Traditionally, the dried seeds are crushed or powdered and administered orally.[1] This preparation has been employed for a wide range of ailments, most notably for pain relief, malaria, diarrhea, and fever.[1][2][3] In a notable instance of traditional practice informing modern application, a hospital in Ghana began manufacturing and selling standardized 250 mg capsules of powdered P. nitida seed as a palliative treatment.[1][4]

Alstonia boonei

Alstonia boonei, also known as the cheesewood tree, is another prominent medicinal plant in African traditional medicine.[5] Various parts of the tree, including the bark, leaves, and roots, are utilized for their therapeutic properties.[5] Decoctions and infusions of the bark are traditionally used to treat malaria, fever, rheumatism, pain, and gastrointestinal issues.[5] The plant is also applied topically for wound healing and to alleviate swelling.[5]

Quantitative Data on Traditional and Experimental Dosages

While precise dosages in traditional medicine are often not standardized, a combination of ethnobotanical reports and modern experimental studies provides some insight into the quantities used.

| Plant Species | Part Used | Traditional Preparation | Reported/Experimental Dosage | Traditional Use | Reference(s) |

| Picralima nitida | Seeds | Powdered seeds in capsules | 250 mg | Pain relief | [1][4] |

| Picralima nitida | Seeds | Oral solution of ethanol (B145695) extract | 500 mg/kg (in rats) | Hypoglycemic | [6] |

| Picralima nitida | Seeds | Oral suspension of ethanol extract | 500 mg/kg (in rats) | Hypoglycemic | [6] |

| Picralima nitida | Seeds | Ethanolic extract (oral) | 250 mg/kg, 350 mg/kg, 450 mg/kg (in rats) | Toxicological studies | [4] |

| Alstonia boonei | Stem Bark | Decoction in water | Unspecified quantities ingested | Anti-inflammatory, Analgesic, Antipyretic | [7][8] |

Experimental Protocols

The validation of traditional claims and the elucidation of the mechanisms of action of this compound and related alkaloids have been the subject of numerous scientific investigations. The following sections detail the key experimental protocols employed in this research.

Extraction and Isolation of this compound Alkaloids

A critical first step in the pharmacological evaluation of these plants is the extraction and isolation of the active alkaloid constituents.

Protocol: pH-Zone-Refining Countercurrent Chromatography

This method has been successfully used to isolate six major alkaloids from P. nitida seeds: akuammine, akuammidine, pseudo-akuammigine, akuammicine (B1666747), this compound, and picraline (B586500).[1]

-

Initial Extraction: Powdered P. nitida seeds are subjected to liquid-liquid extraction to obtain a crude alkaloid mixture.

-

Countercurrent Chromatography: The crude extract is then separated using pH-zone-refining countercurrent chromatography. This technique separates compounds based on their differential partitioning between two immiscible liquid phases and their acid-base properties.

-

Elution: The alkaloids are eluted based on their pKa values, with different alkaloids being collected in distinct pH ranges. For instance, this compound and picraline elute at a pH of 3-4, while pseudo-akuammigine elutes at a pH of 4-5.[1][9]

-

Purification and Identification: The isolated fractions are further purified, and the identity of the alkaloids is confirmed using nuclear magnetic resonance (NMR) spectroscopy.[1]

Assessment of Analgesic Activity

The traditional use of these plants for pain relief has been investigated using established animal models of nociception.

Protocol: Hot Plate Test

The hot plate test is a common method for evaluating the efficacy of centrally acting analgesics.[3]

-

Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55°C) is used.

-

Procedure: An animal (typically a mouse or rat) is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.[3]

-

Drug Administration: The test compound (e.g., isolated akuammine) is administered to the animal, and the latency to the nociceptive response is measured at various time points after administration.

-

Data Analysis: An increase in the latency to respond compared to a vehicle control group indicates an analgesic effect.[3]

Evaluation of Anti-inflammatory Properties

The anti-inflammatory effects of extracts and isolated compounds are often assessed using the carrageenan-induced paw edema model.

Protocol: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for acute inflammation.

-

Induction of Inflammation: A subcutaneous injection of a phlogistic agent, such as carrageenan, is administered into the paw of a rodent, inducing a localized inflammatory response.

-

Drug Administration: The test substance is administered, typically prior to the carrageenan injection.

-

Measurement of Edema: The volume of the paw is measured at regular intervals using a plethysmometer.

-

Data Analysis: A reduction in the increase in paw volume in the treated group compared to the control group indicates anti-inflammatory activity.

Molecular Mechanisms and Signaling Pathways

Research has revealed that the pharmacological effects of this compound and its related alkaloids are primarily mediated through their interaction with opioid receptors.

Akuammine, akuammidine, and pseudo-akuammigine have been shown to be agonists at the mu-opioid receptor (μOR), while akuammicine is a potent agonist at the kappa-opioid receptor (κOR).[1][10] The binding of these alkaloids to opioid receptors initiates a cascade of intracellular signaling events.

Radioligand Binding Assays

To determine the affinity of the alkaloids for opioid receptors, competitive radioligand binding assays are employed.

Protocol: Mu-Opioid Receptor Binding Assay

-

Membrane Preparation: Cell membranes expressing the μOR are prepared.

-

Competitive Binding: The membranes are incubated with a radiolabeled μOR ligand (e.g., [³H]DAMGO) in the presence of varying concentrations of the test compound (e.g., akuammine).

-

Detection: The amount of radioligand bound to the receptor is measured.

-

Data Analysis: A decrease in the binding of the radioligand with increasing concentrations of the test compound indicates that the test compound is competing for the same binding site. The binding affinity (Ki) can then be calculated.[10]

Signaling Pathway Diagrams

The interaction of this compound-related alkaloids with opioid receptors triggers downstream signaling pathways. The following diagrams illustrate these processes.

Conclusion

The traditional medicinal uses of this compound-containing plants, particularly Picralima nitida and Alstonia boonei, offer a compelling basis for the development of novel therapeutics. The analgesic, anti-inflammatory, and other pharmacological effects reported in ethnobotanical accounts are being increasingly substantiated by modern scientific research. The elucidation of their interaction with opioid receptors provides a clear molecular basis for their activity. This technical guide serves as a foundational resource for researchers, providing a summary of traditional knowledge, quantitative data, detailed experimental protocols, and an overview of the underlying signaling pathways. Further investigation into the nuanced pharmacology of individual alkaloids and their potential for modification holds significant promise for the future of pain management and the treatment of other debilitating conditions.

References

- 1. Hot plate test - Wikipedia [en.wikipedia.org]

- 2. etsy.com [etsy.com]

- 3. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpras.com [ijpras.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Hot-plate analgesia testing [bio-protocol.org]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. Hot plate analgesiometer | PPTX [slideshare.net]

- 10. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Pharmacology of Akuammiline: A Technical Guide to its Opioid Receptor Mechanism of Action

For Immediate Release

[City, State] – [Date] – Long utilized in traditional African medicine for its analgesic properties, the indole (B1671886) alkaloid akuammiline (B1256633) and its congeners are now emerging as a focal point for modern drug discovery. This technical guide offers an in-depth exploration of the mechanism of action of this compound and related alkaloids, with a particular focus on their interaction with opioid receptors. Synthesizing data from key studies, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of binding affinities, functional activities, signaling pathways, and detailed experimental methodologies.

Core Interactions: Binding Affinity and Functional Potency

This compound and its related alkaloids, most notably akuammicine (B1666747), exhibit a complex pharmacological profile at opioid receptors. The primary interaction is with the kappa-opioid receptor (KOR), with secondary activity at the mu-opioid receptor (MOR). The delta-opioid receptor (DOR) is generally not a significant target for these compounds.

Quantitative analysis of these interactions reveals a range of binding affinities (Ki) and functional potencies (EC50/IC50) that are highly dependent on the specific alkaloid and structural modifications. The following tables summarize the key quantitative data from seminal studies in the field.

| Compound | Receptor | Binding Affinity (Ki) [nM] | Reference |

| Akuammicine | KOR | 89 | [1] |

| Akuammicine | MOR | >10,000 | [1] |

| Akuammicine | DOR | >10,000 | [1] |

| 10-bromo-akuammicine | KOR | 0.36 | [2] |

| 10-iodo-akuammicine | KOR | 0.087 | [2] |

| Akuammidine | MOR | 600 | [3] |

| Akuammidine | KOR | 8600 | [3] |

| Akuammidine | DOR | 2400 | [3] |

| Akuammine | MOR | 500 | [3] |

| Pseudo-akuammigine | MOR | - | - |

Table 1: Opioid Receptor Binding Affinities of this compound-Related Alkaloids. This table presents the binding affinities (Ki) of key alkaloids for the mu (MOR), kappa (KOR), and delta (DOR) opioid receptors. Lower Ki values indicate higher binding affinity.

| Compound | Receptor | Functional Potency (EC50/IC50) [nM] | Efficacy (% of Control) | Assay Type | Reference |

| Akuammicine | KOR | 240 | 100 | cAMP Inhibition | [1][4] |

| Akuammicine | MOR | >10,000 | - | cAMP Inhibition | [1] |

| 10-bromo-akuammicine | KOR | 1.1 | 100 | cAMP Inhibition | [2] |

| 10-iodo-akuammicine | KOR | 0.8 | 100 | cAMP Inhibition | [2] |

| Akuammidine | MOR | - | Agonist | Mouse Vas Deferens | [3] |

| Akuammine | MOR | - | Antagonist (pKB 5.7) | Mouse Vas Deferens | [3] |

| Pseudo-akuammigine | - | - | Low Efficacy | Opioid Bioassays | [3] |

Table 2: Functional Activity of this compound-Related Alkaloids at Opioid Receptors. This table summarizes the functional potency (EC50 or IC50) and efficacy of the alkaloids in various in vitro assays.

Signaling Pathways: A Tale of Two Pathways

The interaction of this compound alkaloids with opioid receptors, particularly the KOR, initiates downstream signaling cascades. The canonical pathway involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This G-protein-mediated signaling is believed to be a key contributor to the analgesic effects of these compounds.

In addition to the G-protein pathway, opioid receptor activation can also trigger the recruitment of β-arrestin-2. This interaction can lead to receptor desensitization, internalization, and the initiation of distinct signaling cascades that are sometimes associated with the adverse effects of opioid agonists. Studies on akuammicine and its derivatives have shown that these compounds can act as balanced agonists, activating both the G-protein and β-arrestin-2 pathways.[2][5]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine. | Semantic Scholar [semanticscholar.org]

The Ascending Trajectory of Akuammiline Derivatives: A Technical Guide to their Biological Activity

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the burgeoning field of novel Akuammiline derivatives. This document elucidates their significant potential in modulating key biological pathways, with a focus on anti-inflammatory and opioid receptor activities.

The intricate scaffold of this compound alkaloids, a class of monoterpenoid indole (B1671886) alkaloids, has historically presented a formidable challenge to synthetic chemists. However, recent advancements in divergent synthetic strategies have unlocked the potential to create a diverse array of novel derivatives. These compounds are now demonstrating significant and targeted biological activities, opening new avenues for therapeutic intervention in inflammatory diseases and pain management. This guide provides an in-depth overview of the current landscape, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways.

Quantitative Biological Activity of Novel this compound Derivatives

The biological evaluation of newly synthesized this compound derivatives has focused on two primary areas: their anti-inflammatory properties, specifically the inhibition of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS), and their modulation of opioid receptors. The data presented below, collated from recent seminal studies, highlights the most promising candidates and delineates emerging structure-activity relationships (SAR).

Table 1: Anti-Inflammatory Activity of this compound Derivatives against RA-FLS

| Compound | Description | IC50 (µM) | Source |

| 9 | Azide derivative | 3.22 ± 0.29 | [1] |

| 17c | Sulfonamide derivative | 3.21 ± 0.31 | [1] |

IC50 values represent the concentration of the compound that inhibits 50% of RA-FLS proliferation in vitro.

Table 2: Opioid Receptor Modulation by this compound and Akuammicine (B1666747) Derivatives

| Compound | Parent Alkaloid | Receptor Target | Activity (EC50, nM) | Binding Affinity (Ki, nM) | Selectivity | Source |

| Akuammicine (1) | - | κ-opioid | 240 | 89 | - | [2] |

| Derivative of 1 (C10 substitution) | Akuammicine | κ-opioid | >200-fold improvement vs. 1 | - | Nearly complete for κOR | [3][4][5] |

| Derivative of Pseudoakuammigine (2) | Pseudoakuammigine | µ-opioid | 70-fold increase in potency | - | 7-fold increase for µOR | [6][7][8][9] |

EC50 (half-maximal effective concentration) indicates the potency of the derivatives as agonists. Ki (inhibition constant) reflects the binding affinity to the receptor.

Experimental Protocols

A clear understanding of the methodologies employed to generate the above data is crucial for reproducibility and further development. The following sections provide detailed protocols for the key experiments cited.

Synthesis of this compound Derivatives

The synthesis of novel this compound derivatives is a complex, multi-step process. A divergent synthetic approach is often employed, starting from a common intermediate to generate a library of compounds with varied functionalities.[1]

General Procedure for the Synthesis of Azide and Sulfonamide Derivatives:

-

Starting Material: The synthesis typically begins with a known intermediate derived from the parent this compound alkaloid.

-

Introduction of Functional Groups:

-

Azides: The azido (B1232118) group is introduced via a stereoselective azidoalkoxylation reaction.[1]

-

Sulfonamides: Amine intermediates are reacted with various sulfonyl chlorides in the presence of a base like pyridine (B92270) in a solvent such as dichloromethane (B109758) (DCM).

-

Triazoles: Azide-containing intermediates can be further reacted with alkynes via a copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

-

-

Purification: Each step is followed by purification using column chromatography on silica (B1680970) gel with appropriate solvent systems (e.g., petroleum ether/ethyl acetate).

-

Characterization: The structure of the final compounds is confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).

In Vitro Proliferation Assay of Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)

This assay is used to determine the anti-inflammatory potential of the synthesized derivatives by measuring their ability to inhibit the proliferation of RA-FLS.

-

Cell Culture: Human RA-FLS are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 24-72 hours).

-

Proliferation Measurement: Cell proliferation is assessed using a standard method such as the MTT assay or by measuring the incorporation of a labeled nucleoside analog (e.g., BrdU or EdU).

-

Data Analysis: The absorbance or fluorescence is measured, and the IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Opioid Receptor Binding and Functional Assays

These assays are critical for determining the affinity and efficacy of the derivatives at the µ- and κ-opioid receptors.

1. Radioligand Binding Assay (for Ki determination):

-

Membrane Preparation: Cell membranes expressing the opioid receptor of interest (µ or κ) are prepared from transfected cell lines (e.g., HEK293).

-

Competition Binding: Membranes are incubated with a specific radioligand (e.g., [³H]-DAMGO for µOR or [³H]-U69,593 for κOR) and varying concentrations of the test compound.

-

Separation and Detection: Bound and free radioligand are separated by rapid filtration, and the radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The Ki values are calculated from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation.

2. G-Protein Activation Assay (e.g., [³⁵S]GTPγS Binding Assay for EC50 determination):

-

Principle: This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, which is an early event in GPCR activation.

-

Procedure: Receptor-expressing membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.

-

Measurement: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis: Dose-response curves are generated to determine the EC50 and Emax (maximum effect) values for each compound.

3. β-Arrestin Recruitment Assay:

-

Principle: This assay measures the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and signaling.

-

Methodology: A common method is the PathHunter assay, which utilizes enzyme fragment complementation. Cells co-expressing the opioid receptor fused to one enzyme fragment and β-arrestin fused to the complementary fragment are used. Agonist-induced receptor-β-arrestin interaction brings the fragments together, generating a detectable signal (e.g., chemiluminescence).

-

Data Analysis: Dose-response curves are constructed to determine the EC50 and Emax for β-arrestin recruitment.

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are mediated by their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the general workflow for the discovery and evaluation of these novel compounds.

Caption: Experimental workflow for the discovery and development of novel this compound derivatives.

Caption: Signaling pathways of this compound derivatives at opioid receptors.

Conclusion

The study of novel this compound derivatives is a rapidly advancing field with significant therapeutic promise. The ability to synthetically modify the core structure has led to the identification of potent and selective modulators of both inflammatory processes and the opioid system. The data and protocols presented in this guide offer a foundational resource for researchers aiming to contribute to this exciting area of drug discovery. Future work will likely focus on optimizing the pharmacokinetic properties of these lead compounds and further elucidating their precise mechanisms of action to develop next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. This compound alkaloid derivatives: divergent synthesis and effect on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigating the structure-activity relationships of akuammicine – An alkaloid from Picralima nitida - American Chemical Society [acs.digitellinc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

The Therapeutic Potential of Akuammiline Alkaloids for Pain Management: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammiline (B1256633) alkaloids, a class of monoterpene indole (B1671886) alkaloids predominantly found in the seeds of the West African tree Picralima nitida, have long been used in traditional medicine for the management of pain and fever.[1][2] Modern pharmacological research has begun to validate these traditional uses, identifying the opioid receptor system as the primary target for their analgesic effects.[1] This technical guide provides an in-depth overview of the current understanding of this compound alkaloids' therapeutic potential, focusing on their mechanism of action, quantitative pharmacological data, and detailed experimental protocols for their isolation and evaluation. While some studies have shown that naturally occurring this compound alkaloids exhibit modest potency, semi-synthetic derivatives have demonstrated significantly increased efficacy, highlighting the potential for developing novel, potent analgesics from these natural scaffolds.[1][3][4]

Mechanism of Action: Opioid Receptor Modulation

The analgesic properties of this compound alkaloids are primarily mediated through their interaction with the µ-opioid receptor (MOR) and the κ-opioid receptor (KOR).[1][5] These G-protein coupled receptors (GPCRs) are central to the modulation of pain perception.

Certain alkaloids, such as akuammidine (B1680586) and a modified derivative of pseudo-akuammigine, act as agonists at the µ-opioid receptor.[5] MOR activation by an agonist initiates a downstream signaling cascade through the G-protein pathway (specifically Gαi/o), which is associated with analgesia.[6] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6]

Conversely, other alkaloids like akuammicine (B1666747) are potent agonists of the κ-opioid receptor.[1][5][7] KOR activation also produces analgesia, but notably lacks many of the severe side effects associated with MOR agonists, such as respiratory depression and addiction potential.[7][8]

In addition to the canonical G-protein signaling, the interaction of these alkaloids with opioid receptors can also trigger the β-arrestin pathway. This pathway is implicated in some of the adverse side effects of opioids and receptor desensitization.[9] The ability to develop biased agonists—ligands that preferentially activate the G-protein pathway over the β-arrestin pathway—is a key area of interest in modern opioid research.

Signaling Pathways

The following diagram illustrates the primary signaling cascades initiated by the activation of µ-opioid and κ-opioid receptors by this compound alkaloids.

Quantitative Pharmacological Data

The following tables summarize the quantitative data from various studies on the analgesic and receptor-binding properties of native and semi-synthetic this compound alkaloids.

Table 1: In Vivo Analgesic Potency

| Compound | Assay | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |

| Modified Pseudo-akuammigine Derivative | Tail-Flick | Rodent | Not Specified | 77.6 | |

| Modified Pseudo-akuammigine Derivative | Hot-Plate | Rodent | Not Specified | 77.1 | |

| Morphine | Hot-Plate | Mouse | Not Specified | 8.98 (wild-type) | |

| Pseudo-akuammigine | Not Specified | Rat | p.o. | 10 µM | [2][10] |

| Morphine | Not Specified | Rat | Not Specified | 2.9 µM | [2][10] |

| Indomethacin (B1671933) | Not Specified | Rat | Not Specified | 6.3 µM* | [2][10] |

| Note: ED50 values for pseudo-akuammigine, morphine, and indomethacin are presented in µM, as reported in the source. |

Table 2: Opioid Receptor Binding Affinity (Ki)

| Alkaloid | µ-Opioid Receptor (Ki, µM) | δ-Opioid Receptor (Ki, µM) | κ-Opioid Receptor (Ki, µM) | Reference |

| Akuammidine | 0.6 | 2.4 | 8.6 | [5] |

| Akuammine | 0.5 | >10 | >10 | [5] |

| Akuammicine | >10 | >10 | 0.2 | [5] |

Table 3: In Vitro Functional Activity of Akuammicine at KOR

| Parameter | Value | Reference |

| Ki | 89 nM | [7] |

| EC50 | 240 nM | [7] |

Experimental Protocols

This section details the methodologies for key experiments in the research and development of this compound alkaloids.

Isolation of this compound Alkaloids

An effective method for isolating this compound alkaloids from Picralima nitida seeds is pH-zone-refining countercurrent chromatography (CCC).[11][12]

-

Sample Preparation: Powdered akuamma seeds are subjected to a series of liquid-liquid extractions and crystallization to yield a crude alkaloid extract.[13]

-

CCC System: A two-phase solvent system is prepared, typically composed of methyl tert-butyl ether (MTBE), acetonitrile, and water (e.g., in a 2:2:3 v/v ratio).[14][15]

-

Stationary and Mobile Phases: Triethylamine (TEA) is added to the upper organic stationary phase as a retainer, and hydrochloric acid (HCl) is added to the aqueous lower phase, which serves as the mobile phase.[14][15]

-

Elution: The separation is performed in head-to-tail elution mode at a consistent flow rate (e.g., 2.0 mL/min).[14] The distinct pKa and hydrophobicity of each alkaloid cause them to separate into distinct zones, allowing for the collection of highly purified fractions.[16]

-

Identification: The isolated alkaloids are identified by comparing their NMR spectra with established data.[13]

In Vitro Pharmacological Assays

This assay quantifies the affinity of a compound for a specific receptor.[3][17]

-

Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., MOR, KOR) are thawed, resuspended in an ice-cold binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4), and homogenized.[3][18] The protein concentration is determined and adjusted (e.g., 10-20 µg per well).[3]

-

Assay Setup (96-well plate):

-

Total Binding: Membrane preparation, binding buffer, and a radioligand (e.g., [³H]-Naloxone) at a concentration near its Kd are added to designated wells.[18]

-

Non-specific Binding: Same as total binding, but with the addition of a high concentration of an unlabeled competitor (e.g., 10 µM Naloxone) to saturate the receptors.[3][18]

-

Competition Binding: Membrane preparation, radioligand, and varying concentrations of the test alkaloid are added.[18]

-

-

Incubation: The plate is incubated (e.g., 60 minutes at 25°C) with gentle agitation to allow binding to reach equilibrium.[18]

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand. Filters are washed multiple times with ice-cold wash buffer.[3][19]

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[3]

-

Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined from the competition binding data. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[3]

This assay measures the effect of receptor activation on intracellular cAMP levels, a key second messenger.[7][20]

-

Cell Preparation: Cells stably expressing the receptor of interest and a cAMP-sensitive biosensor (e.g., a modified luciferase) are cultured.[21][22]

-

Assay Procedure:

-

Cells are incubated in an equilibration medium containing the GloSensor™ cAMP reagent (luciferin substrate).[21][22]

-

For agonist testing, varying concentrations of the test alkaloid are added to the cells.[7]

-

For antagonist testing, cells are pre-incubated with the test alkaloid before the addition of a known agonist and forskolin (B1673556) (an adenylyl cyclase activator).[21]

-

-

Detection: Luminescence is measured kinetically or at a specific endpoint using a luminometer. A decrease in the forskolin-stimulated signal indicates Gi/o coupling and receptor activation by an agonist.[7][21]

This assay quantifies the recruitment of β-arrestin to an activated GPCR.[1][9]

-

Principle: The assay uses cells co-expressing the target receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.[9][23]

-

Cell Plating: PathHunter® cells are plated in a microplate (e.g., 384-well) and incubated overnight.[9]

-

Compound Addition: Serial dilutions of the test alkaloid and a reference agonist are added to the wells.[9]

-

Incubation: The plate is incubated for a specified period (e.g., 90 minutes at 37°C).[9][24]

-

Detection: A detection reagent containing the enzyme substrate is added, and the plate is incubated at room temperature in the dark (e.g., 60 minutes).[1][9]

-

Data Acquisition: The chemiluminescent signal is read using a plate luminometer.[9]

In Vivo Analgesic Assays

This test measures the response latency to a thermal stimulus.[25][26]

-

Apparatus: A hot-plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C).[10][27]

-

Procedure:

-

The animal (mouse or rat) is placed on the heated surface within a transparent cylinder to confine it.[10][25]

-

A timer is started immediately upon placement.[10]

-

The latency to the first sign of nociception (e.g., hind paw licking, flicking, or jumping) is recorded.[10][25]

-

A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[10]

-

-

Data Analysis: An increase in latency time after administration of the test compound compared to a vehicle control indicates an analgesic effect.

This test assesses the spinal reflex to a thermal stimulus.[5][28]

-

Apparatus: A tail-flick meter that applies a focused beam of radiant heat to the animal's tail.[5][29]

-

Procedure:

-

The animal is gently restrained, often in a specialized holder, with its tail exposed.[5][30]

-

The heat source is positioned on a specific portion of the tail.[5]

-

The time taken for the animal to flick its tail away from the heat source is automatically recorded.[28]

-

A cut-off time is pre-set to avoid injury.[5]

-

-

Data Analysis: Similar to the hot-plate test, an increased tail-flick latency indicates analgesia.

Experimental Workflow

The following diagram outlines the logical progression from natural source to in vivo validation in the study of this compound alkaloids.

Conclusion and Future Directions

This compound alkaloids represent a promising class of natural products for the development of novel analgesics. Their primary mechanism of action through µ- and κ-opioid receptors is well-established, though the in vivo efficacy of naturally occurring compounds appears limited.[1][5] The enhanced potency observed in semi-synthetic derivatives underscores the significant potential of this chemical scaffold in drug discovery.[3][4]

Future research should focus on comprehensive structure-activity relationship (SAR) studies to design and synthesize novel derivatives with improved potency, selectivity, and biased agonism to minimize side effects. Further detailed investigation into the downstream signaling pathways and potential for anti-inflammatory action will also be crucial. The detailed protocols provided in this guide offer a robust framework for researchers to systematically evaluate these compounds and unlock their full therapeutic potential for pain management.

References

- 1. benchchem.com [benchchem.com]

- 2. agilent.com [agilent.com]

- 3. benchchem.com [benchchem.com]

- 4. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tmc.sinica.edu.tw [tmc.sinica.edu.tw]

- 6. chemrxiv.org [chemrxiv.org]

- 7. promega.com [promega.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. benchchem.com [benchchem.com]

- 10. maze.conductscience.com [maze.conductscience.com]

- 11. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pH-zone-refining countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. revvity.com [revvity.com]

- 18. benchchem.com [benchchem.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. GloSensor™ cAMP Assay Protocol [promega.sg]

- 21. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 25. Hot plate test - Wikipedia [en.wikipedia.org]

- 26. Hot-plate analgesia testing [bio-protocol.org]

- 27. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 28. Tail flick test - Wikipedia [en.wikipedia.org]

- 29. protocols.io [protocols.io]

- 30. diacomp.org [diacomp.org]

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Akuammiline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and solubility of Akuammiline, a monoterpenoid indole (B1671886) alkaloid. The information presented herein is intended to support research, discovery, and development activities involving this complex natural product. All quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, this guide outlines detailed experimental protocols for the determination of key physicochemical parameters and includes visualizations of the biosynthetic pathway and a general experimental workflow for its isolation.

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | methyl (1S,10S,12S,13E)-18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.0¹,⁹.0²,⁷.0¹⁰,¹⁵]octadeca-2,4,6,8-tetraene-18-carboxylate | PubChem[2] |

| CAS Number | 1897-26-3 | Guidechem[3], Tocris[4] |

| Chemical Formula | C23H26N2O4 | PubChem[2], Biopurify[1] |

| Molecular Weight | 394.5 g/mol | PubChem[2] |

| Physical Description | Powder | Biopurify[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa (Predicted) | 5.35 ± 0.40 | Guidechem[3], (16R)-17-Acetoxyakuammilan-16-carboxylic acid methyl ester ...[5] |

| XLogP3-AA (Predicted) | 1.5 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 (Computed) | PubChem[2] |

| Hydrogen Bond Acceptor Count | 6 (Computed) | PubChem[2] |

| Rotatable Bond Count | 4 (Computed) | PubChem[2] |

Solubility Profile of this compound

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. Based on available data, this compound is qualitatively described as soluble in several organic solvents. Quantitative solubility data, however, is not extensively reported and would need to be determined experimentally.

| Solvent | Solubility | Source |

| Water | Insoluble (implied) | Biopurify[1] |

| Chloroform | Soluble | Guidechem[3], Acide bleu 80[6] |

| Dichloromethane | Soluble | Guidechem[3], Acide bleu 80[6] |

| Ethyl Acetate | Soluble | Guidechem[3], Acide bleu 80[6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Guidechem[3], Acide bleu 80[6] |

| Acetone | Soluble | Guidechem[3], Acide bleu 80[6] |

Experimental Protocols

To facilitate further research and characterization of this compound, this section provides detailed methodologies for the experimental determination of its key physicochemical properties.

Determination of Melting Point

The melting point of a solid crystalline substance is a fundamental physical property indicative of its purity. The capillary method is a standard technique for its determination.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound powder is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. The melting point is reported as this range.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.

Apparatus:

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of purified water (or other aqueous buffer). The excess solid ensures that a saturated solution is achieved.

-

Equilibration: The vials are sealed and placed in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). The samples are agitated for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, the vials are allowed to stand to permit the undissolved solid to settle. The samples are then centrifuged to pellet any remaining suspended particles.

-

Sample Analysis: A known volume of the clear supernatant is carefully withdrawn and diluted with an appropriate solvent. The concentration of dissolved this compound in the diluted sample is then quantified using a validated HPLC method.

-

Calculation: The solubility is calculated from the measured concentration in the saturated supernatant and is typically expressed in units of mg/mL or µg/mL.

Determination of pKa (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like an alkaloid, it reflects the equilibrium of its protonated and unprotonated forms.

Apparatus:

-

pH meter with a calibrated electrode

-

Automatic titrator or a burette

-

Stir plate and stir bar

-

Beaker or titration vessel

-

Standardized acidic titrant (e.g., 0.1 M HCl)

Procedure:

-

Solution Preparation: A known amount of this compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol (B129727) or DMSO if necessary to ensure solubility).

-

Titration Setup: The solution is placed in the titration vessel with a stir bar, and the calibrated pH electrode is immersed in the solution.

-

Titration: The standardized HCl solution is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point where half of the this compound has been neutralized.

Visualizations

Biosynthetic Pathway of this compound Alkaloids

The following diagram illustrates the general biosynthetic pathway leading to the formation of this compound and related alkaloids, starting from the central precursor, strictosidine.

References

- 1. CAS 1897-26-3 | this compound [phytopurify.com]

- 2. This compound | C23H26N2O4 | CID 16058537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | CAS:1897-26-3 | Tocric [tocric.com]

- 5. (16R)-17-Acetoxyakuammilan-16-carboxylic acid methyl ester - Lifeasible [lifeasible.com]

- 6. tice.ac-montpellier.fr [tice.ac-montpellier.fr]

A Technical Guide to Akuammiline Alkaloid Research: A Historical and Experimental Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Akuammiline (B1256633) alkaloids, a structurally diverse and complex class of monoterpenoid indole (B1671886) alkaloids, have captivated chemists and pharmacologists for over a century. Isolated primarily from plants of the Apocynaceae family, such as Picralima nitida and Alstonia scholaris, these compounds exhibit a wide range of biological activities, from traditional use in African medicine to promising leads in modern drug discovery.[1][2] Their intricate, cage-like molecular architectures have presented significant synthetic challenges, spurring the development of innovative synthetic strategies. This technical guide provides a comprehensive historical overview of this compound alkaloid research, from their initial discovery to recent advancements in their total synthesis and understanding of their pharmacological properties. It summarizes key quantitative data, details experimental methodologies for their isolation and synthesis, and visualizes their biological mechanisms and experimental workflows.

Historical Milestones in this compound Alkaloid Research

The journey of this compound alkaloid research is a testament to the evolution of natural product chemistry and synthetic organic chemistry.

-

1875: The first this compound alkaloid, echitamine , was isolated from the bark of Alstonia scholaris.[3]

-

1927: Akuammine , the namesake of the broader class of related alkaloids, was first isolated from the seeds of the "akuamma" tree, Picralima nitida, by Henry and Sharp.[4] This plant has a long history of use in traditional African medicine for treating pain and fever.[4]

-

Mid-20th Century: The fundamental structures of several key this compound alkaloids were elucidated, revealing their complex, polycyclic nature.

-